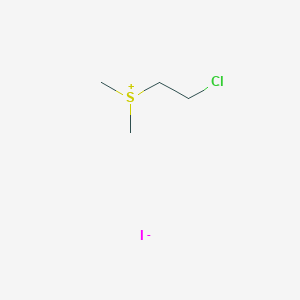

(2-Chloroethyl)dimethylsulfanium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Chloroethyl)dimethylsulfanium iodide” is a chemical compound with the molecular formula C4H10ClIS . It has a molecular weight of 252.545 .

Molecular Structure Analysis

The InChI code for “(2-Chloroethyl)dimethylsulfanium iodide” is1S/C4H10ClS.HI/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/q+1;/p-1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“(2-Chloroethyl)dimethylsulfanium iodide” is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the web search results.Scientific Research Applications

Environmental Remediation and Monitoring

Research on chlorinated volatile organic compounds (Cl-VOCs) highlights the environmental impact of such chemicals, including (2-Chloroethyl)dimethylsulfanium iodide, in terms of pollution and human health. Cl-VOCs are used in industrial processes, degreasing agents, and commercial products, leading to widespread environmental distribution. The study by Huang et al. (2014) examines the sources, human health impacts, and remediation technologies for Cl-VOCs, providing a comprehensive overview of the challenges and technologies for mitigating their environmental presence.

Advanced Catalysis and Chemical Processing

The review on transition metal phosphide hydroprocessing catalysts by Oyama et al. (2009) discusses the emergence of high-activity, stable catalysts for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), crucial processes in refining crude oil into cleaner fuels. The significance of catalysis in environmental remediation and energy conversion processes indirectly points to the potential utility of compounds like (2-Chloroethyl)dimethylsulfanium iodide in developing new catalytic materials or processes.

Water Treatment and Desalination

In the context of water treatment, the formation and impact of disinfection by-products (DBPs) in desalination systems, as reviewed by Agus et al. (2009), underscore the importance of understanding the chemical interactions involved in water purification. The elevated concentrations of bromide and iodide in seawater and desalinated water affect DBP formation, indicating the relevance of studying chemical compounds like (2-Chloroethyl)dimethylsulfanium iodide for improving desalination technologies and ensuring water quality.

Photocatalysis for Pollution Control

The oxidation of sulfur compounds by photocatalysis, explored by Cantau et al. (2007), demonstrates the application of advanced oxidation processes in mitigating atmospheric pollution. The research focuses on reducing the harmful effects of reduced sulfur compounds, indicative of the broader potential of (2-Chloroethyl)dimethylsulfanium iodide in similar photocatalytic applications for environmental cleanup.

Energy Storage and Electrochemistry

The review by Tsuda et al. (2017) on electrochemical surface finishing and energy storage technology with room-temperature ionic liquids illustrates the intersection of chemistry and material science in developing new energy solutions. The advancements in using haloaluminate ionic liquids for electroplating and energy storage suggest potential applications for (2-Chloroethyl)dimethylsulfanium iodide in similar electrochemical contexts.

Safety and Hazards

The safety information for “(2-Chloroethyl)dimethylsulfanium iodide” includes several hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous chemical or improper storage or handling of the chemical.

properties

IUPAC Name |

2-chloroethyl(dimethyl)sulfanium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClS.HI/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCCCKOFQRTOIM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCCl.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClIS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2657104.png)

![6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2657109.png)

![tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate](/img/structure/B2657111.png)

![1-[4-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657116.png)

![(E)-4-(Dimethylamino)-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-enamide](/img/structure/B2657122.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2657123.png)